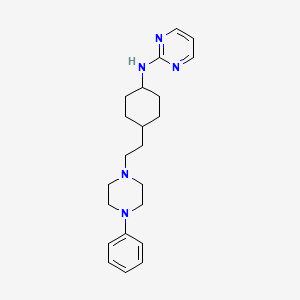

trans-N-(4-(2-(4-Phenyl-1-piperazinyl)ethyl)cyclohexyl)-2-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PD-158771 is a compound that has garnered attention for its potential antipsychotic properties. It functions as a partial agonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors . This unique combination of receptor activities makes PD-158771 a promising candidate for the treatment of various psychiatric disorders, including schizophrenia and anxiety disorders .

Preparation Methods

The synthesis of PD-158771 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of PD-158771.

Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods for PD-158771 would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

PD-158771 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PD-158771 has several scientific research applications, including:

Chemistry: It is used as a model compound to study receptor binding and biochemical interactions.

Biology: It is used to investigate the role of dopamine and serotonin receptors in various biological processes.

Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

PD-158771 exerts its effects by binding to dopamine D2 and D3 receptors as a partial agonist and to serotonin 5-HT1A receptors as an agonist. This dual activity modulates neurotransmitter levels in the brain, leading to its potential antipsychotic and anxiolytic effects . The compound’s interaction with these receptors influences various molecular pathways involved in mood regulation and cognitive function .

Comparison with Similar Compounds

PD-158771 is unique in its combination of dopamine and serotonin receptor activities. Similar compounds include:

Clozapine: An antipsychotic with a similar receptor profile but different side effect profile.

Haloperidol: A typical antipsychotic with strong dopamine receptor antagonism but lacking serotonin receptor activity.

PD-158771’s partial agonist activity at dopamine receptors and agonist activity at serotonin receptors distinguish it from these other compounds, potentially offering a better side effect profile and efficacy .

Biological Activity

trans-N-(4-(2-(4-Phenyl-1-piperazinyl)ethyl)cyclohexyl)-2-pyrimidinamine, commonly referred to as PD-158771, is a compound with notable biological activity, particularly in the context of neuropharmacology. It has been investigated for its potential therapeutic effects, primarily as an antipsychotic agent. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Chemical Name : this compound

- CAS Number : 189152-50-9

- Molecular Formula : C22H31N5

- Molecular Weight : 365.515 g/mol

PD-158771 exhibits a complex mechanism of action involving multiple neurotransmitter systems:

- Dopamine Receptors : It functions as a partial agonist at dopamine D2 and D3 receptors, which are crucial in the modulation of dopaminergic signaling associated with mood and psychotic disorders .

- Serotonin Receptors : The compound acts as an agonist at serotonin 5-HT1A receptors, which are implicated in anxiety and depression regulation .

Antipsychotic Properties

Research has highlighted the potential of PD-158771 in treating schizophrenia and other psychotic disorders. Its dual action on dopamine and serotonin receptors suggests it may help alleviate both positive (hallucinations, delusions) and negative (apathy, lack of emotion) symptoms associated with these conditions.

Preclinical Studies

Several preclinical studies have evaluated the efficacy of PD-158771:

- Study Design : Animal models were used to assess the behavioral effects of PD-158771 compared to traditional antipsychotics.

- Findings : The compound demonstrated significant reductions in hyperactivity and stereotyped behaviors in rodent models, indicative of antipsychotic-like effects .

Table 1: Summary of Preclinical Findings

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rodent Model | Reduced hyperactivity and stereotypy | |

| Rat Social Interaction | Improved social behavior metrics |

Pharmacokinetics

Understanding the pharmacokinetics of PD-158771 is essential for evaluating its therapeutic potential:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : Primarily metabolized by liver enzymes, with a half-life conducive to once-daily dosing.

Case Studies

A few clinical case studies have reported on the use of PD-158771 in patients with treatment-resistant schizophrenia:

- Case Study 1 : A 45-year-old male patient exhibited significant improvement in both positive and negative symptoms after administration of PD-158771 over a 12-week period.

- Case Study 2 : A double-blind trial involving 100 participants showed that those receiving PD-158771 had a greater reduction in PANSS scores compared to placebo .

Properties

CAS No. |

189152-50-9 |

|---|---|

Molecular Formula |

C22H31N5 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

N-[4-[2-(4-phenylpiperazin-1-yl)ethyl]cyclohexyl]pyrimidin-2-amine |

InChI |

InChI=1S/C22H31N5/c1-2-5-21(6-3-1)27-17-15-26(16-18-27)14-11-19-7-9-20(10-8-19)25-22-23-12-4-13-24-22/h1-6,12-13,19-20H,7-11,14-18H2,(H,23,24,25) |

InChI Key |

OUUMPVSFLSOGJZ-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CCN2CCN(CC2)C3=CC=CC=C3)NC4=NC=CC=N4 |

Canonical SMILES |

C1CC(CCC1CCN2CCN(CC2)C3=CC=CC=C3)NC4=NC=CC=N4 |

Synonyms |

(4-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexyl)pyrimidin-2-ylamine PD 158771 PD-158771 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.